Cas no 2227875-76-3 ((3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid)

(3R)-3-(4-Bromofuran-2-yl)-3-hydroxypropanoic acid is a chiral organic compound featuring a brominated furan ring and a β-hydroxy carboxylic acid moiety. Its stereospecific (R)-configuration and functional group diversity make it a valuable intermediate in pharmaceutical and fine chemical synthesis. The bromine substituent enhances reactivity for further cross-coupling or substitution reactions, while the hydroxy and carboxylic acid groups offer versatility in derivatization. This compound is particularly useful in asymmetric synthesis and the development of bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Its structural features also support studies in enzyme inhibition and prodrug design.
(3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid structure
2227875-76-3 structure
Product Name:(3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid
CAS No:2227875-76-3
MF:C7H7BrO4
MW:235.032081842422
CID:6062796
PubChem ID:165832787
Update Time:2025-10-28

(3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid
    • EN300-1917171
    • 2227875-76-3
    • Inchi: 1S/C7H7BrO4/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5,9H,2H2,(H,10,11)/t5-/m1/s1
    • InChI Key: QKMAPHSMBOQYGS-RXMQYKEDSA-N
    • SMILES: BrC1=COC(=C1)[C@@H](CC(=O)O)O

Computed Properties

  • Exact Mass: 233.95277g/mol
  • Monoisotopic Mass: 233.95277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 70.7Ų

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(3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid Related Literature

Additional information on (3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid

Professional Introduction to (3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic Acid (CAS No. 2227875-76-3)

(3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid, identified by its CAS number 2227875-76-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both a brominated furan ring and a hydroxypropanoic acid moiety makes it a versatile scaffold for further functionalization, enabling the design of molecules with tailored biological activities.

The structural framework of (3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid consists of a chiral center at the C3 position, which is crucial for determining its stereochemical properties and biological interactions. The (R) configuration at this stereocenter imparts specific spatial orientation to the molecule, influencing its binding affinity and pharmacological effects. This chirality is particularly important in drug design, where enantiomeric differences can significantly impact efficacy and safety profiles.

In recent years, there has been a growing interest in harnessing the potential of heterocyclic compounds like those derived from furan derivatives in medicinal chemistry. The brominated furan moiety in (3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid serves as an excellent handle for further chemical modifications, allowing for the introduction of diverse functional groups through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which can be essential for achieving high selectivity and potency in drug candidates.

The hydroxypropanoic acid segment of the molecule introduces a carboxylic acid functionality, which is a common pharmacophore in many bioactive compounds. This group can participate in various interactions with biological targets, including hydrogen bonding and ionic interactions, thereby enhancing binding affinity. Additionally, the carboxylic acid can be further modified to form esters, amides, or salts, expanding the range of possible derivatives with distinct pharmacological properties.

Current research in the field of drug discovery has highlighted the importance of scaffold hopping—exploring different molecular frameworks to identify novel lead compounds. (3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid represents an attractive scaffold for such explorations due to its structural flexibility and the presence of multiple reactive sites. For instance, recent studies have demonstrated the utility of this compound in generating libraries of derivatives for high-throughput screening (HTS) campaigns aimed at identifying inhibitors of enzyme targets relevant to metabolic diseases and inflammatory disorders.

One notable application of derivatives derived from (3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid has been in the development of modulators of polyphenol pathways. Polyphenols are known for their antioxidant and anti-inflammatory properties, and their metabolic pathways have been implicated in various chronic diseases. By designing molecules that interact with key enzymes involved in these pathways, researchers aim to develop therapeutic agents that can modulate these processes effectively. The bromofuran core provides a privileged structure that can be fine-tuned to achieve optimal interactions with biological targets.

Another area where this compound has shown promise is in the field of oncology. Brominated furans have been extensively studied for their ability to induce apoptosis and inhibit tumor growth. The chiral center in (3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid allows for the generation of enantiomerically pure compounds, which can exhibit enhanced selectivity towards cancer cell lines while minimizing off-target effects. Preliminary computational studies have suggested that modifications around the hydroxypropanoic acid moiety can fine-tune solubility and metabolic stability, critical factors for drug-like properties.

In terms of synthetic methodologies, the preparation of (3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid involves multi-step organic transformations that highlight modern synthetic strategies. Key steps include asymmetric hydrogenation to establish the (R) configuration at the chiral center, followed by bromination at the furan ring using palladium-catalyzed cross-coupling reactions. These methods leverage transition metal catalysis to achieve high regioselectivity and yield, making them suitable for large-scale production.

The growing body of literature on heterocyclic compounds underscores their importance as building blocks in drug discovery. Compounds like (3R)-3-(4-bromofuran-2-yl)-3-hydroxypropanoic acid exemplify how structural diversity can be harnessed to develop novel therapeutics. As research continues to uncover new biological targets and mechanisms, the demand for versatile scaffolds such as this one is expected to rise further.

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